e-8-Carboxylate

説明

Contextualization of Carboxylate Functionalities in Advanced Molecular Architectures

The carboxylate group is a cornerstone of organic and medicinal chemistry. numberanalytics.com Its ability to ionize at physiological pH makes it crucial for enhancing water solubility, a key factor in the formulation and effectiveness of many drugs. researchgate.netwiley-vch.de Carboxylates are pivotal in molecular interactions, forming strong hydrogen bonds and ionic pairings with biological targets like enzymes and receptors. numberanalytics.comresearchgate.net This functionality is not just a passive feature; it is often an essential component of a molecule's pharmacophore—the part of the molecular structure responsible for its biological activity. nih.gov However, the presence of a carboxylic acid can also present challenges, including metabolic instability, which medicinal chemists often address through strategic molecular design. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, is also critically important in determining how a molecule functions. mhmedical.com Geometric isomerism, specifically the E (entgegen) and Z (zusammen) configuration of double bonds, dictates the spatial relationship between different parts of a molecule. muni.cz This fixed geometry can dramatically influence a molecule's ability to bind to a receptor, with the E-isomer often exhibiting vastly different biological activity than its Z-counterpart. muni.czchiralpedia.com The combination of a carboxylate group with a stereochemically defined double bond, as seen in the E-8-carboxylate motif, therefore creates a highly specific feature that can be critical for molecular function and biological recognition.

Scope and Significance of Research on this compound Scaffolds and Associated Biological Entities

While not a formal class of compounds, the this compound motif is a significant structural feature in various natural and synthetic molecules. Research into scaffolds containing this motif spans multiple disciplines, from natural product chemistry to synthetic methodology.

One notable example is found in the study of plant defense mechanisms. Following tissue damage, plants produce a variety of compounds. Among these are galactolipids containing 10-oxo-7-hydroxy-(E)-8-decenoic acid . nih.gov This molecule, featuring an E-double bond at the 8-position relative to the oxo group, is formed enzymatically and is a key part of the plant's response to wounding. nih.gov

In the realm of synthetic chemistry, the creation of specific isomers is a constant challenge and focus. The total synthesis of complex natural products like Nannocystin A, a potent cytostatic agent, highlights the importance of controlling stereochemistry. One synthetic approach successfully created the desired macrocycle with a pure 8E-alkene configuration, demonstrating the feasibility of constructing this specific motif within a large and complex molecule. mdpi.com This underscores the significance of developing synthetic methods that can reliably produce the this compound geometry.

Further examples include derivatives of dodecanoic acid, a 12-carbon saturated fatty acid. Research has explored the synthesis and biological activity of various unsaturated forms, such as (Z)-8-Dodecenoic acid , which is an important component of insect pheromones. While this is the Z-isomer, the synthesis and study of such compounds often involve their E-isomer counterparts, highlighting the need to understand the distinct roles of each geometric isomer.

Historical and Current Trajectories in this compound Related Research

Historically, research touching upon the this compound motif has often been embedded within broader studies of natural products or the development of synthetic methods. The identification of fatty acid components in natural substances like royal jelly, for instance, has a long history, with initial analyses dating back to the late 19th century. tandfonline.comihc-platform.net Royal jelly contains a complex mixture of lipids, including the well-studied (E)-10-hydroxy-2-decenoic acid (10-HDA) . dergipark.org.trmdpi.com While this is an E-2-decenoic acid, the extensive research into its biological activities—such as antimicrobial and anti-inflammatory properties—has driven the development of sophisticated analytical and synthetic techniques applicable to other unsaturated fatty acids, including those with this compound features. cymitquimica.comitjfs.com

Current research trajectories are increasingly focused on "motif-oriented" synthesis, where the goal is to develop efficient methods for building specific, recurring structural units that are found in many biologically active molecules. mdpi.com This approach is highly relevant to the this compound motif. Advances in catalysis, particularly palladium-catalyzed cross-coupling reactions, have provided powerful tools for constructing E-alkenes with high selectivity. organic-chemistry.org Modern computational chemistry also plays a role, helping to predict the outcomes of reactions and understand the mechanisms that favor the formation of one isomer over another. frontiersin.org Furthermore, ongoing screening of natural product libraries and the design of novel bioactive compounds continue to uncover molecules where the precise geometry of a feature like the this compound motif is essential for its function. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Examples of Compounds Featuring an E-8-Unsaturated Carboxylate or Related Motif

| Compound Name | Natural/Synthetic | Biological/Chemical Context | Key Research Finding |

| 10-oxo-7-hydroxy-(E)-8-decenoic acid | Natural | Plant defense compound in wounded leaves. nih.gov | Formed enzymatically via the hydroperoxide lyase (HPL) pathway as a counterpart to volatile defense signals. nih.gov |

| Nannocystin A (8E-isomer) | Natural (Target of Synthesis) | A cytostatic and antifungal macrocyclic polypeptide. mdpi.com | Total synthesis achieved with a pure 8E-alkene configuration via a Heck cross-coupling macrocyclization. mdpi.com |

| (8E)-10-hydroxy-8-octadecenoic acid | Synthetic/Metabolite | Hydroxylated derivative of oleic acid. researchgate.net | Identified as a product from the biotransformation of linoleic acid derivatives. researchgate.net |

| (E)-8-Dodecenoic acid | Synthetic | Isomer of a component of insect pheromones. | The Z-isomer is a key insect pheromone; study of its isomers is crucial for understanding structure-activity relationships. |

Table 2: Research Focus on Related Carboxylate-Containing Molecules

| Research Area | Key Compound(s) | Significance |

| Royal Jelly Bioactives | (E)-10-hydroxy-2-decenoic acid (10-HDA) | Major lipid component with antimicrobial, anti-inflammatory, and other therapeutic properties. dergipark.org.trmdpi.comjapitherapy.com |

| Natural Product Synthesis | Nannocystin A | Development of stereoselective methods (e.g., Heck coupling) to form E-alkenes in complex macrocycles. mdpi.com |

| Plant Biochemistry | Traumatin and derivatives | Investigation of lipid-derived signaling molecules involved in plant defense responses to wounding. nih.gov |

| Pheromone Chemistry | (Z)-8-Dodecen-1-ol and its acetate | Control of insect behavior; synthesis of specific geometric isomers for pest management. |

Strategies for Constructing Core this compound Structures

The assembly of the core this compound framework can be achieved through several reliable synthetic routes. These methods offer access to a wide array of derivatives, allowing for the fine-tuning of molecular properties.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarin-based this compound derivatives. This reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst.

A notable example is the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate . This compound is synthesized via the Knoevenagel condensation of 3-ethoxysalicylaldehyde with diethyl malonate. researchgate.netresearchgate.net The reaction is typically carried out in ethanol with a catalytic amount of piperidine, followed by acidification. researchgate.netresearchgate.net This method provides good yields, with one study reporting a yield of 80.5%. researchgate.net The resulting product can be purified by recrystallization from methanol. researchgate.netresearchgate.net

This approach is also utilized as a preliminary step in the synthesis of more complex molecules. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, prepared through Knoevenagel condensation, serve as precursors for N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives. nih.gov

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. This strategy is particularly valuable for creating diverse libraries of compounds for biological screening.

An example of an MCR is the one-pot, three-component synthesis of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate . This reaction involves the condensation of ethyl acetoacetate, (8-hydroxyquinolin-5-yl)(oxo)acetaldehyde, and hydrazine hydrate in water at room temperature. researchgate.net This method is regioselective, yielding the 6-aryl substituted pyridazine as the sole product. researchgate.net

MCRs are also employed in the synthesis of various heterocyclic systems fused to a pyrimidine ring. For instance, triazolo/tetrazolo-fused pyrimidines can be synthesized by reacting ethyl acetoacetic esters, 5-aminotetrazole, and heteroaryl aldehydes in the presence of a catalyst. rsc.org

Cyclization Pathways for Complex Ring Systems

Cyclization reactions are fundamental in creating the intricate ring systems often found in biologically active this compound-containing molecules. These pathways can involve the formation of various heterocyclic structures.

The synthesis of dihydro-2H-benzo[e]indazole-9-carboxylates can be achieved through a one-step ring transformation. This process involves the Michael addition of the conjugate base of 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one to 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates. nih.gov This is followed by an intramolecular cyclization and subsequent loss of carbon dioxide to yield the final product in excellent yields at room temperature. nih.gov For example, the synthesis of methyl 6-(4-fluorophenyl)-8-(methylthio)-2-phenyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate is carried out by stirring the precursor with potassium hydroxide in dry DMF. nih.gov

The synthesis of pyridopyrazolo[1,5-a]pyrimidine derivatives , such as ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate, often involves multi-step sequences. A common strategy is the cyclocondensation of 5-aminopyrazoles with bifunctional reagents like 1,3-diketones or β-ketoesters. semanticscholar.orgresearchgate.net For instance, reacting 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with a β-ketoester can yield pyridopyrazolo[1,5-a]pyrimidines. researchgate.net Another approach involves a four-step synthesis starting from a 1-aminopyridinium salt, which, after condensation with dimethyl acetylenedicarboxylate and regioselective saponification, forms a key pyrazolo[1,5-a]pyridine monoester intermediate. thieme-connect.com A subsequent Curtius rearrangement and pyrimidine ring closure complete the synthesis of the tricyclic scaffold. thieme-connect.com

The azabicyclo[3.2.1]octane core is a key structural motif in many biologically active natural products. scispace.comnih.gov Its enantioselective synthesis is of significant interest. One method involves a copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. scispace.comnih.gov This reaction creates two new rings and two new stereocenters with good yields and high enantioselectivity. scispace.com Another approach is an organocatalyzed [5+2] cycloaddition of 3-oxidopyridinium betaines and dienamines, which affords tropane derivatives with excellent control of stereoselectivity. au.dk Furthermore, ene reductases have been shown to facilitate an intramolecular β-C-H functionalization to synthesize bridged bicyclic nitrogen heterocycles containing the 6-azabicyclo[3.2.1]octane scaffold. osti.gov

An exploration of the synthetic pathways and functionalization of this compound scaffolds reveals a landscape of innovative chemical strategies. This article delves into specific methodologies for creating and modifying these structures, highlighting advanced techniques and sustainable approaches that are pushing the boundaries of modern chemistry.

特性

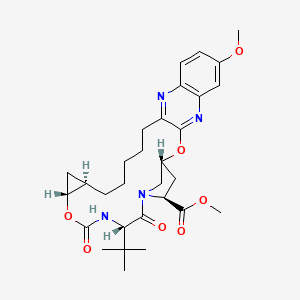

IUPAC Name |

methyl (1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h11-12,14,17,19,23-25H,6-10,13,15-16H2,1-5H3,(H,33,37)/t17-,19-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQKEFQTKKSZEH-GTFNEXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-84-6 | |

| Record name | Methyl (1aR,5S,8S,10R,22aR)-5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of E-8-carboxylate Compounds

Decarboxylation Mechanisms

Radiation-Induced Decarboxylation in Photoresist Systems (e.g., antimony carboxylate complexes)

The decomposition of antimony carboxylate complexes, specifically those of the type R₃Sb(O₂CR')₂, under extreme ultraviolet (EUV) or electron-beam irradiation is a key process in their function as positive-tone photoresists. spiedigitallibrary.orggoogle.com Mechanistic studies have identified several key decomposition pathways that lead to a change in the solubility of the resist material. spiedigitallibrary.orggoogle.com

Upon irradiation, one of the primary reactions is the cleavage of the antimony-oxygen bond, which can result in decarboxylation and the release of carbon dioxide (CO₂). spiedigitallibrary.orggoogle.comjst.go.jp This process generates radical species. rsc.org In some instances, the liberated carboxylate fragment can abstract a hydrogen atom from a neighboring R-group, forming a polymer-bound carboxylic acid. spiedigitallibrary.org The presence of olefinic groups on the carboxylate ligand, such as in styrene carboxylate, can lead to free-radical polymerization, forming a nonvolatile polymer network. spiedigitallibrary.orgresearchgate.net

Table 1: Key Processes in Radiation-Induced Decarboxylation of Antimony Carboxylate Photoresists

| Process | Description | Supporting Evidence |

| Antimony-Oxygen Bond Cleavage | Initial photolysis of the Sb-O bond upon EUV or e-beam irradiation. spiedigitallibrary.orggoogle.com | Mass spectrometry detection of carboxylate fragments. spiedigitallibrary.org |

| Decarboxylation | Release of carbon dioxide (CO₂) from the carboxylate ligand. spiedigitallibrary.orggoogle.comjst.go.jp | Mass spectrometry detection of CO₂ as a major volatile product. jst.go.jpresearchgate.net |

| Radical Formation | Generation of radical species following decarboxylation. rsc.org | Proposed mechanism to initiate subsequent reactions. rsc.org |

| Polymerization | Free-radical polymerization of ligands containing olefinic groups. spiedigitallibrary.orgresearchgate.net | Observation of nonvolatile R'-groups after decarboxylation. researchgate.net |

| Formation of Carboxylic Acid | Abstraction of a hydrogen atom by the carboxylate fragment to form a polymer-bound carboxylic acid. spiedigitallibrary.org | Postulated mechanism contributing to solubility change. spiedigitallibrary.org |

| Solubility Switch | Increased solubility of the exposed resist material in an alkaline developer. spiedigitallibrary.orggoogle.com | Positive-tone imaging behavior. spiedigitallibrary.orggoogle.com |

Photoredox Catalysis in Deoxygenative Ketone Synthesis from Carboxylic Acids

Visible-light photoredox catalysis has emerged as a powerful tool for the deoxygenative functionalization of carboxylic acids, enabling the synthesis of ketones. researchgate.netmdpi.com This approach circumvents the need for harsh reagents typically required for carboxylic acid activation. The general strategy involves the conversion of a carboxylic acid into a reactive acyl radical, which can then participate in carbon-carbon bond formation. mdpi.comacs.org

A common mechanism involves the use of a photocatalyst, often an iridium complex, and an oxygen transfer reagent like triphenylphosphine (PPh₃). mdpi.comchemrxiv.org Upon visible light irradiation, the excited photocatalyst oxidizes PPh₃ to its radical cation. This radical cation then reacts with a carboxylate anion to form a phosphoranyl radical intermediate. mdpi.com This intermediate undergoes rapid β-scission, cleaving a strong C–O bond to release an acyl radical and triphenylphosphine oxide. mdpi.comnju.edu.cn

The generated acyl radical can then add to an alkene to form a carbon-centered radical. mdpi.com A single-electron transfer (SET) reduction of this radical by the reduced photocatalyst generates an anion, which upon protonation, yields the final ketone product. mdpi.com This methodology has been successfully applied to the synthesis of a wide range of unsymmetrical ketones, including diaryl ketones through a deoxygenative arylation process involving a 1,5-aryl migration. researchgate.netnju.edu.cn This synergistic approach of photoredox catalysis and phosphoranyl radical chemistry allows for the precise cleavage of strong C–O bonds under mild, redox-neutral conditions. nju.edu.cn

Table 2: Mechanistic Steps in Photoredox-Catalyzed Deoxygenative Ketone Synthesis

| Step | Description | Key Intermediates |

| 1. Photocatalyst Excitation | The photocatalyst (e.g., Ir(III) complex) absorbs visible light and is excited to a highly oxidizing state (Ir(III)). acs.org | Excited photocatalyst (Ir(III)) |

| 2. Generation of Phosphoranyl Radical | The excited photocatalyst oxidizes triphenylphosphine (PPh₃) to its radical cation, which then reacts with a carboxylate anion. mdpi.com | Triphenylphosphine radical cation (PPh₃⁺•), Phosphoranyl radical |

| 3. Acyl Radical Formation | The phosphoranyl radical intermediate undergoes β-scission to generate an acyl radical and triphenylphosphine oxide. mdpi.comnju.edu.cn | Acyl radical (R-C•=O) |

| 4. C-C Bond Formation | The acyl radical adds to an alkene or undergoes other coupling reactions. mdpi.com | Carbon-centered radical |

| 5. Reduction and Protonation | The resulting radical is reduced by the photocatalyst (Ir(II)) to an anion, which is then protonated to yield the ketone. mdpi.com | Anionic intermediate, Ketone product |

Carboxylate Role in Coordination Chemistry and Catalysis

Ligand Behavior in Metal-Organic Frameworks and Coordination Polymers (e.g., Indium(III) and Zinc(II) carboxylate systems)

Carboxylate ligands are fundamental building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to their versatile coordination modes. nih.govresearchgate.netnih.gov In Indium(III) and Zinc(II) systems, carboxylate groups are crucial in forming stable and diverse structural motifs. nih.govresearchgate.netnih.govresearchgate.netrsc.orgrsc.org

Indium(III) Carboxylate Systems:

Indium(III) cations, being hard Lewis acids, form strong coordination bonds with hard carboxylate oxygen donors, leading to the formation of stable In-MOFs. researchgate.netrsc.orgrsc.orgacs.org These frameworks often exhibit high thermal and chemical stability. researchgate.net The introduction of pyridyl groups into the carboxylate ligands can further enrich the coordination chemistry, leading to the formation of either neutral or ionic frameworks with varied dimensionalities and properties. researchgate.netrsc.orgrsc.org In-MOFs based on carboxylate ligands have shown significant potential in applications such as gas adsorption, separation, catalysis, and chemical sensing. researchgate.netrsc.orgrsc.orgacs.orgnih.gov A notable example is the In-HCPCP MOF, which acts as a reusable heterogeneous Lewis acid catalyst. acs.orgnih.gov

Zinc(II) Carboxylate Systems:

Zinc(II) carboxylate-based coordination polymers (Zn-CBCPs) are another extensively studied class of materials. nih.govresearchgate.netnih.gov The carboxylate groups in these systems can adopt various bridging modes, connecting two, three, four, six, or even eight zinc(II) ions, which gives rise to a wide array of network topologies, from one-dimensional chains to complex three-dimensional frameworks. nih.govresearchgate.net The nature of the carboxylate ligand, along with any ancillary N-donor ligands, plays a significant role in determining the final structure and properties of the Zn-CBCP. nih.govresearchgate.netnih.govmdpi.comrsc.org These materials have found applications as sensors, catalysts, and in materials for storage and drug delivery, owing to the Lewis acidity of the Zn(II) centers and the porous nature of the frameworks. nih.govresearchgate.netnih.gov

Table 3: Comparison of Carboxylate Ligand Behavior in In(III) and Zn(II) Systems

| Feature | Indium(III) Systems | Zinc(II) Systems |

| Metal Ion Character | Hard Lewis acid, high charge density. researchgate.netrsc.orgrsc.orgacs.org | Good Lewis acid. nih.govresearchgate.netnih.gov |

| M-O Bond Strength | Strong, leading to high stability. researchgate.netrsc.orgrsc.orgacs.org | Versatile, allows for diverse structures. nih.govresearchgate.netnih.gov |

| Coordination Modes | Forms stable clusters. researchgate.net | Highly versatile, bridging up to eight metal centers. nih.govresearchgate.net |

| Structural Diversity | Diverse dimensionalities, influenced by co-ligands like pyridyl groups. researchgate.netrsc.orgrsc.org | Wide range of topologies from 1D to 3D. nih.govresearchgate.netnih.govrsc.org |

| Typical Applications | Catalysis, gas separation, chemical sensing. researchgate.netrsc.orgrsc.orgacs.orgnih.gov | Luminescent sensors, catalysis, drug delivery. nih.govresearchgate.netnih.gov |

Carboxylate-Assisted C-H Activation and Functionalization at Transition Metal Centers

Carboxylate ligands play a crucial role as internal bases in transition metal-catalyzed C-H activation and functionalization reactions. nih.govle.ac.uk This "carboxylate-assisted" mechanism involves the deprotonation of a C-H bond by a coordinated carboxylate ligand, often through a concerted metalation-deprotonation (CMD) pathway. le.ac.ukescholarship.org This strategy has been widely employed in reactions catalyzed by palladium, ruthenium, rhodium, and iridium. nih.govescholarship.org

The mechanism typically involves the formation of a six-membered cyclometalated transition state where the carboxylate ligand abstracts a proton from the C-H bond. escholarship.org The efficiency of this process can be influenced by the electronic properties of the carboxylate ligand; for instance, carboxylates derived from stronger acids can make the metal center more electrophilic, thereby accelerating the C-H activation step. rsc.org

In palladium catalysis, carboxylate-assisted C-H activation is a key step in numerous cross-coupling reactions, including direct arylations. nih.govmdpi.com The carboxylate can act as a "directing group," guiding the metal catalyst to a specific C-H bond, or as a bifunctional ligand that facilitates the C-H cleavage. rsc.orglabxing.com Computational studies have provided significant insights into the energetics and transition state geometries of these reactions, confirming the feasibility of the CMD mechanism. le.ac.ukmdpi.com In some systems, such as electrochemical cobalt catalysis, a carboxylate-assisted hydrogen-atom-transfer (HAT) mechanism has been identified, highlighting the versatile role of carboxylates in C-H functionalization. rsc.org

Table 4: Key Features of Carboxylate-Assisted C-H Activation

| Feature | Description | Example Catalyst Systems |

| Mechanism | Concerted Metalation-Deprotonation (CMD) is the most common pathway. le.ac.ukescholarship.org | Pd(II), Ru(II), Rh(III), Ir(III) nih.govescholarship.org |

| Role of Carboxylate | Acts as an internal base to deprotonate the C-H bond. nih.govle.ac.uk | Acetate, pivalate, and other carboxylates. nih.govmdpi.com |

| Transition State | Often involves a six-membered cyclometalated intermediate. escholarship.org | Confirmed by experimental and computational studies. le.ac.ukescholarship.org |

| Electronic Effects | Carboxylates from stronger acids can enhance the electrophilicity of the metal center and accelerate the reaction. rsc.org | Hammett plot analysis shows correlation. rsc.org |

| Directing Group Ability | The carboxylate group can direct the catalyst to a specific C-H bond for selective functionalization. rsc.orglabxing.com | Widely used in synthetic organic chemistry. rsc.orglabxing.com |

| Alternative Mechanisms | Hydrogen-Atom-Transfer (HAT) has been observed in some systems. rsc.org | Electrochemical cobalt catalysis. rsc.org |

Mechanistic Pathways of Oxidative N-Dealkylation in Carboxylate-Bridged Diiron(II) Complexes

Carboxylate-bridged diiron(II) complexes serve as synthetic models for the active sites of non-heme diiron enzymes like methane monooxygenase (MMO). nih.govresearchgate.net These model systems can activate dioxygen to perform selective oxidation reactions, including the oxidative N-dealkylation of tethered N-donor ligands. nih.govuchicago.edu

The reaction of a diiron(II) complex, such as [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(N,N-Bn₂en)₂], with O₂ leads to the formation of a transient, high-valent diiron-oxo species. nih.govmit.edu This reactive intermediate is responsible for the subsequent N-dealkylation. Mechanistic studies, including Hammett analysis and kinetic isotope effect (KIE) measurements, have been crucial in elucidating the reaction pathway. nih.gov

The prevailing mechanism involves a one-electron transfer from the nitrogen atom of the N,N-dibenzylethylenediamine (N,N-Bn₂en) ligand to the electrophilic diiron intermediate. nih.govmit.edu This is followed by proton transfer and rearrangement, ultimately leading to the elimination of benzaldehyde and the formation of a diiron(III) complex with a {Fe₂(μ-OH)₂(μ-O₂CR)}³⁺ core, which is structurally similar to the oxidized active site of MMO. nih.govresearchgate.net The small positive slope in the Hammett plot (ρ = +0.48) and low KIE values are consistent with the development of anionic character in the transition state during the C-H bond-breaking step, which rules out mechanisms involving direct hydrogen atom abstraction or concerted oxygen atom insertion. nih.govmit.edu The electron-donating ability of the carboxylate and other ligands can influence the reaction rate by stabilizing the electrophilic intermediate. scispace.com

Table 5: Mechanistic Details of Oxidative N-Dealkylation in Diiron(II) Complexes

| Mechanistic Aspect | Finding | Implication |

| Reactant Complex | [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(N,N-Bn₂en)₂] nih.gov | Synthetic model for the active site of methane monooxygenase. nih.gov |

| Oxidant | Dioxygen (O₂) nih.gov | Activates the diiron(II) center. nih.gov |

| Key Intermediate | Transient, electrophilic high-valent diiron-oxo species. nih.govmit.edu | The species responsible for the oxidation. nih.govmit.edu |

| Proposed Mechanism | One-electron transfer from the amine nitrogen, followed by proton transfer and rearrangement. nih.govmit.edu | Favored over direct H-atom abstraction or concerted O-atom insertion. nih.govmit.edu |

| Hammett Analysis | Small positive slope (ρ = +0.48). nih.gov | Indicates development of anionic character in the transition state. nih.gov |

| Kinetic Isotope Effect (KIE) | Low KIE values (1.3 - 2.2). nih.gov | Consistent with the proposed one-electron transfer mechanism. nih.gov |

| Final Product | Diiron(III) complex with a {Fe₂(μ-OH)₂(μ-O₂CR)}³⁺ core and benzaldehyde. nih.govresearchgate.net | Structural homologue of the oxidized MMO active site. nih.govresearchgate.net |

Intermolecular Interactions and Solid-State Chemistry of E-8-Carboxylate Compounds

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which play a crucial role in determining the physical and chemical properties of crystalline materials. For this compound compounds, the interplay of hydrogen bonding and π-π stacking interactions is fundamental to the formation of their crystalline architectures and supramolecular assemblies.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a highly directional and strong non-covalent interaction that significantly influences the crystal packing of carboxylate-containing molecules. The carboxylate group itself can act as a hydrogen bond acceptor, while other functional groups within the molecule can serve as donors. In the solid state, these interactions lead to the formation of well-defined, repeating motifs.

The presence of other functional groups, such as hydroxyl or amide groups, within the this compound molecule can lead to more intricate hydrogen-bonding patterns. For instance, in molecules containing both hydroxyl and carboxylate groups, a repeating ⋯O–H⋯O–H⋯O–H⋯ sequence can form a spine-like structure in the crystal lattice. rsc.org The specific nature of these networks is also influenced by the steric bulk and electronic properties of the substituents on the this compound core.

Table 1: Representative Hydrogen Bond Geometries in Carboxylate-Containing Crystalline Structures

| Donor (D) - Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Reference |

| O-H···O (Carboxylic Acid Dimer) | ~170-180 | ~1.6-1.8 | researchgate.net |

| N-H···O (Ammonium-Carboxylate) | ~160-175 | ~1.7-1.9 | researchgate.net |

| O-H···O (Water-Carboxylate) | ~165-175 | ~1.8-2.0 | iucr.org |

| O-H···O (Alcohol-Carboxylate) | ~170-180 | ~1.7-1.9 | rsc.org |

This table presents typical ranges for hydrogen bond parameters and is for illustrative purposes.

π-π Stacking Interactions in Supramolecular Assemblies

The geometry of π-π stacking can vary, with common arrangements including face-to-face and offset (parallel-displaced) stacking. The distance between the interacting aromatic rings is typically in the range of 3.3 to 3.8 Å. nih.gov In many supramolecular structures, π-π stacking interactions work in concert with hydrogen bonding to direct the assembly of molecules into larger, ordered architectures. acs.org For instance, molecules might form hydrogen-bonded chains, which are then further organized into sheets or three-dimensional networks through π-π stacking. acs.org

The strength and prevalence of π-π stacking are influenced by the nature of the aromatic system and the substituents attached to it. Electron-withdrawing or electron-donating groups can modulate the electrostatic potential of the aromatic ring, thereby affecting the strength of the interaction. The interplay between these weak interactions is a key principle in crystal engineering, allowing for the design of materials with specific solid-state structures and properties. nih.gov

Table 2: Characteristics of π-π Stacking Interactions in Supramolecular Assemblies

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Energy Range (kJ/mol) | Reference |

| Parallel-Displaced | 3.3 - 3.8 | 2 - 10 | nih.gov |

| Face-to-Face | 3.3 - 3.8 | 2 - 10 | nih.gov |

| T-shaped/Edge-to-Face | 4.5 - 5.5 | 1 - 5 | researchgate.net |

This table provides general characteristics of π-π stacking interactions and is for illustrative purposes.

Specific Reactivity Aspects of this compound Compounds

The reactivity of this compound compounds is largely governed by the chemistry of the carboxylate functional group. Understanding the mechanistic pathways of these reactions is essential for predicting their behavior and for their application in chemical synthesis.

Nucleophilic Acyl Substitution Pathways and Tetrahedral Intermediates

A fundamental reaction of carboxylic acid derivatives, including esters like this compound, is nucleophilic acyl substitution. libretexts.orgpearson.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. unizin.orgtaylorandfrancis.com This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. nih.gov

The fate of the tetrahedral intermediate depends on the nature of the substituents attached to the carbonyl carbon. In the case of esters, the alkoxy group (-OR) can act as a leaving group. The tetrahedral intermediate collapses by reforming the carbon-oxygen double bond and expelling the leaving group, resulting in a new carbonyl compound. libretexts.orgunizin.org This two-step addition-elimination mechanism is a hallmark of nucleophilic acyl substitution. masterorganicchemistry.com

The stability of the tetrahedral intermediate can be influenced by several factors, including the nature of the nucleophile, the leaving group, and the surrounding solvent. In some cases, particularly with highly reactive nucleophiles or in systems where the tetrahedral intermediate is stabilized by intramolecular interactions, it can be detected or even isolated. nih.govresearchgate.net

Table 3: General Reactivity Order of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Compound Type | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

This table illustrates the general trend in reactivity towards nucleophilic acyl substitution.

Observation of Inverse Electronic Effects on Reactivity in Carboxylate Derivatives

In a specific investigation of derivatives of methyl 5-methyl-4-oxo-1,2,4,5,8,8a-hexahydrocyclopropa[c]pyrrolo[3,2-e]indole-7-carboxylate, a phenomenon known as inverse electronic effects on reactivity was observed. nih.govresearchgate.net Typically, electron-donating groups are expected to increase the electron density on a reacting center, while electron-withdrawing groups decrease it, with predictable consequences for reaction rates. wikipedia.org

However, in this particular case study, it was found that a (trimethylsilyl)methyl substituent, which is generally considered to have a certain steric bulk, exerted a rate-decelerating electronic influence on the rearrangement of related acetal derivatives. researchgate.net This suggests a more complex interplay of steric and electronic factors than would be predicted by simple models. The study rationalized the observed regioselectivity in certain reactions primarily in terms of the electronic effects of the substituents, with steric effects playing a secondary role. researchgate.net This observation of inverse electronic effects highlights the nuanced nature of reactivity in complex molecular systems and underscores the importance of detailed mechanistic studies. acs.org

Biological Roles and Pharmacological Activities of E-8-carboxylate Containing Compounds

Mechanisms of Biological Action at the Molecular Level

The hydroxy-carboxylic acid (HCA) receptors, a family of G protein-coupled receptors, are activated by endogenous hydroxy-carboxylic acids, which are intermediates in energy metabolism. frontiersin.orgnih.gov This family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), which are encoded by clustered genes and share a high degree of sequence homology. frontiersin.orgnih.gov These receptors play a crucial role in regulating metabolic functions. frontiersin.orgnih.gov

HCA1 (GPR81): This receptor is activated by 2-hydroxy-propionic acid (lactate), a product of glycolysis. frontiersin.orgnih.gov It is predominantly expressed in adipose tissue, where its activation leads to the inhibition of lipolysis. researchgate.net

HCA2 (GPR109A): The ketone body 3-hydroxy-butyric acid serves as the endogenous ligand for this receptor. frontiersin.orgnih.gov Nicotinic acid (niacin), a well-known anti-dyslipidemic drug, also activates HCA2. frontiersin.orgnih.gov

HCA3 (GPR109B): This receptor is activated by the β-oxidation intermediate 3-hydroxy-octanoic acid. frontiersin.orgnih.gov Notably, the HCA3 receptor is found in humans and higher primates but not in most other mammalian species. frontiersin.org

The activation of these receptors, primarily expressed in adipocytes, leads to the inhibition of adenylyl cyclase through a Gi-type G protein-dependent mechanism, resulting in anti-lipolytic effects. frontiersin.org HCA2 and HCA3 are involved in inhibiting lipolysis during conditions of increased β-oxidation, such as prolonged fasting, while HCA1 mediates the anti-lipolytic effects of insulin in the fed state. frontiersin.org

Table 1: Hydroxy-Carboxylic Acid Receptors and Their Ligands

| Receptor | Alias | Endogenous Ligand |

|---|---|---|

| HCA1 | GPR81 | 2-hydroxy-propionic acid (Lactate) frontiersin.orgnih.gov |

| HCA2 | GPR109A | 3-hydroxy-butyric acid frontiersin.orgnih.gov |

Compounds containing the 8-hydroxyquinoline moiety have demonstrated inhibitory activity against several enzymes.

Protein Tyrosine Phosphatase-1B (PTP1B): Overexpression of PTP1B is linked to several human diseases, including metabolic disorders and neurodegenerative diseases. mdpi.com Certain natural and synthetic compounds have shown potent inhibitory activity against PTP1B. For instance, some flavonoids and triterpenoids isolated from Agrimonia pilosa have displayed significant PTP1B inhibition. nih.govhueuni.edu.vn Notably, ursane-type triterpenoids showed stronger inhibitory effects than hydrophilic flavonoid glycosides. hueuni.edu.vn A series of novel arylaminoacetylhydrazone derivatives containing a carbazole moiety also exhibited potent PTP1B inhibitory activity, with some compounds showing lower IC50 values than the positive control, oleanolic acid. sioc-journal.cn

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. hku.hk A series of multitargeted 8-hydroxyquinoline derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE, with IC50 values in the micromolar range. mdpi.com

gGAPDH: Information regarding the inhibition of glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) by E-8-carboxylate containing compounds was not found in the provided search results.

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a well-characterized chelating agent, particularly for iron. chemimpex.com This property is central to its biological activities. nih.gov

8-HQA is produced in high concentrations in the gut of certain lepidopteran larvae, where it is thought to act as a siderophore, regulating the gut microbiota by controlling iron availability. nih.govrsc.org Thermodynamic studies have shown that 8-HQA forms stable complexes with both Fe(II) and Fe(III) ions, with its sequestering ability being pH-dependent. rsc.org At lower pH values, it shows a higher affinity for Fe(III), while at higher pH values, its affinity for Fe(II) is greater. rsc.org The chelation of essential metal ions like iron, copper, and zinc is also the primary mechanism behind the antimicrobial and antiparasitic activities of 8-HQA and its derivatives. nih.gov By binding to these metal ions, 8-HQA disrupts their availability for critical microbial and cellular processes.

Table 2: pH-Dependent Iron Sequestering Ability of 8-HQA

| pH | Fe³⁺ (pL₀.₅) | Fe²⁺ (pL₀.₅) |

|---|---|---|

| 3.0 | 6.3 rsc.org | 3.1 rsc.org |

| 8.1 | 8.3 rsc.org | 8.1 rsc.org |

The form of nicotine in electronic cigarette (e-cigarette) liquids, whether free-base (Nic) or protonated (NicH+), influences its bioavailability and delivery. Carboxylate counteranions are often associated with the protonated form of nicotine. researchgate.netaub.edu.lb

Studies have examined how different carboxylate counteranions, such as formate, acetate, and citrate, affect nicotine emissions in e-cigarette aerosols. researchgate.netaub.edu.lbacs.org While the identity of the counteranion does not appear to affect the total amount of nicotine emitted, it does influence the partitioning between the protonated and free-base forms in the aerosol. researchgate.netaub.edu.lbacs.org

Specifically, when thermally unstable carboxylate ions like citrate are present, the aerosol can become enriched with free-base nicotine. researchgate.netaub.edu.lb This is because citrate can decompose into other products, altering the chemical environment of the aerosol. researchgate.netaub.edu.lbacs.org In contrast, more thermally stable and volatile monocarboxylic acids like formic and acetic acid result in an aerosol where the ratio of protonated to free-base nicotine is similar to that of the original e-liquid. researchgate.net These findings suggest that the specific carboxylate anions in e-cigarette liquids can play a role in the nicotine delivery profile to the user. researchgate.netaub.edu.lbacs.org

Metal Chelation Properties (e.g., 8-hydroxyquinoline-2-carboxylic acid as an iron chelator)

Therapeutic Potential and Pharmacological Spectrum

A series of substituted 2H-benzo[e]indazole-9-carboxylate derivatives have been synthesized and evaluated for their antihyperglycemic activity. nih.gov Through high-throughput screening, two 4,5-dihydro-2H-benzo[e]indazole derivatives were initially identified for their significant effect on glucose uptake in L6 skeletal muscle cells. nih.gov

Further optimization led to the identification of 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (compound 5e) as a particularly potent compound. nih.govresearchgate.net This derivative demonstrated significant stimulation of glucose uptake in L6 skeletal muscle cells, even surpassing the activity of the initial lead compounds. nih.gov Compound 5e also decreased glucagon-induced glucose release in HepG2 hepatoma cells. researchgate.net

In vivo studies showed that this 2H-benzo[e]indazole derivative exerted an antihyperglycemic effect in normal, sucrose-challenged streptozotocin-induced diabetic rats, and in type 2 diabetic db/db mice. nih.govresearchgate.net Mechanistic studies suggest that the antihyperglycemic effect may be mediated through the inhibition of protein tyrosine phosphatase-1B (PTP1B), leading to the stimulation of insulin-induced signaling at the level of IRS-1, Akt, and GSK-3β in skeletal muscle cells. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-hydroxy-propionic acid |

| 3-hydroxy-butyric acid |

| 3-hydroxy-octanoic acid |

| 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate |

| 8-hydroxyquinoline-2-carboxylic acid |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| gGAPDH |

| Nicotinic acid |

| Oleanolic acid |

Hepatoprotective Effects (e.g., bicyclic thiazoline derivatives)

Research into the hepatoprotective potential of this compound containing compounds has shown promising results, particularly with bicyclic thiazoline derivatives. A series of these derivatives, specifically 8-ethoxycarbonyl-5,6-dihydrothiazolo[2,3-c] nih.govresearchgate.netthiazine derivatives, were synthesized and evaluated for their ability to protect the liver from acute injury in rat models. nih.gov

Among the synthesized compounds, ethyl 3-(N-methylcarbamoyl)-5,6-dihydrothiazolo[2,3-c] nih.govresearchgate.netthiazinthis compound demonstrated significant hepatoprotective activity. nih.gov This compound was effective in mitigating liver damage induced by galactosamine and by monoclonal antibodies, as measured by the reduction in serum transaminase activities, which are key indicators of liver injury. nih.gov Further studies on similar exomethylenic bicyclic thiazoline derivatives also identified compounds with potent hepatoprotective activity. nih.gov

Table 1: Hepatoprotective Activity of a Bicyclic Thiazoline Derivative

| Compound Name | Model of Liver Injury | Protective Effect |

|---|---|---|

| Ethyl 3-(N-methylcarbamoyl)-5,6-dihydrothiazolo[2,3-c] nih.govresearchgate.netthiazinthis compound | Galactosamine-induced hepatic injury | Suppression of injury |

| Monoclonal antibody-induced hepatic injury | Prevention of injury |

Analgesic Properties (e.g., 8-piperazinylcaffeine carboxylate ionic liquids)

The analgesic properties of compounds containing an 8-carboxylate moiety have been investigated through the synthesis of novel 8-piperazinylcaffeine carboxylate ionic liquids. rsc.orgresearcher.life These unique salts were created by combining 8-piperazinyl caffeine (8-PC) with various carboxylic acids, including some well-known nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.orgresearcher.life

The analgesic efficacy of these salts was evaluated in vivo using the formalin test in female mice. rsc.orgresearchgate.net A majority of the synthesized 8-PC salts with NSAIDs demonstrated significant analgesic activity. rsc.orgresearchgate.net Notably, the analgesic effect of the 8-PC's NSAID salts was enhanced compared to the corresponding sodium salts of the NSAIDs, suggesting a synergistic effect due to the presence of the 8-PC cation. rsc.orgresearchgate.net Docking studies also indicated that these synthesized salts bind strongly to the active site of the COX-2 enzyme, a key target for analgesic and anti-inflammatory drugs. rsc.org

Table 2: Analgesic Activity of 8-Piperazinylcaffeine Carboxylate Ionic Liquids

| Compound Type | Key Finding |

|---|---|

| 8-Piperazinylcaffeine carboxylate ionic liquids with NSAIDs | Enhanced analgesic effect compared to corresponding sodium salts of NSAIDs. rsc.orgresearchgate.net |

| Strong binding to the COX-2 enzyme active site. rsc.org |

Antimicrobial and Antifungal Efficacy (e.g., quinoline-based isoindolin-l-ones, ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives, coumarin-3-carboxylate derivatives)

Several classes of compounds featuring an 8-carboxylate or a related carboxylate structure have demonstrated significant antimicrobial and antifungal properties.

Quinoline-based isoindolin-1-ones: A series of new quinoline-based isoindolin-1-ones were synthesized and evaluated for their in vitro antibacterial and antifungal activity. researchgate.net Six of the synthesized analogs showed significant antibacterial activity, and four demonstrated notable antifungal activity. researchgate.net Specifically, certain compounds exhibited potent activity against four bacterial strains with a minimum inhibitory concentration (MIC) value of 32 μg/mL. researchgate.net Ultrastructural studies of microbes treated with one of the most active compounds revealed deformation of the cell wall and cell agglomeration, indicating the mechanism of antimicrobial action. researchgate.net

Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives: A series of heterocyclic compounds were prepared from ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate. eurjchem.comeurjchem.com The antimicrobial activity of some of these synthesized compounds was tested against two Gram-positive bacteria, two Gram-negative bacteria, and four fungi. eurjchem.comeurjchem.com The results indicated that the tested compounds exhibited a range of antimicrobial activity from significant to moderate. eurjchem.comeurjchem.com

Coumarin-3-carboxylate derivatives: Coumarin-3-carboxylate derivatives have been a subject of interest for their antimicrobial potential. lew.roderpharmachemica.comacs.org While some coumarin-3-carboxamide derivatives showed moderate antibacterial activity, their antifungal activity was less pronounced. lew.ro In another study, silver(I) complexes of coumarin-3-carboxylates were synthesized and screened. researchgate.net While the coumarin ligands themselves showed no antimicrobial activity, a number of the silver(I) complexes exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 3: Antimicrobial and Antifungal Efficacy of Various Carboxylate-Containing Compounds

| Compound Class | Target Organisms | Notable Activity |

|---|---|---|

| Quinoline-based isoindolin-1-ones | Bacteria and Fungi | Significant antibacterial and antifungal activity observed in several derivatives. researchgate.net |

| Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant to moderate antimicrobial activity. eurjchem.comeurjchem.com |

| Coumarin-3-carboxylate derivatives | Bacteria and Fungi | Moderate antibacterial activity in some derivatives; potent activity against MRSA in silver(I) complexes. researchgate.netlew.ro |

Anticancer Activity (e.g., 8-hydroxyquinoline derivatives, 5,6,7,8-tetrahydronaphthalene derivatives)

The anticancer potential of compounds containing an 8-carboxylate or a related quinoline structure has been an active area of research.

8-Hydroxyquinoline derivatives: Derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their cytotoxic effects on various human carcinoma cell lines. nih.gov The introduction of a hydroxyl group at the 8-position showed a prominent positive antitumor effect against certain cancer cell lines. nih.gov One particular derivative, 8-hydroxy-2-quinolinecarbaldehyde, exhibited significant in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B). nih.gov In vivo studies on mice with Hep3B xenografts showed that this compound completely abolished tumor growth. nih.gov Other studies have also highlighted the antiproliferative activity of 8-hydroxyquinoline derivatives, suggesting mechanisms that include the induction of apoptosis and disruption of the cell cycle.

5,6,7,8-Tetrahydronaphthalene derivatives: Novel derivatives of 5,6,7,8-tetrahydronaphthalene have been synthesized and screened for their tumor inhibitory activity. researchgate.netresearchgate.netptfarm.pl In one study, the synthesis of ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate was a key step. researchgate.netptfarm.pl Screening of the synthesized compounds revealed that some derivatives showed promising potency against liver cancer cells (HepG-2) when compared to the reference drug doxorubicin. researchgate.netresearchgate.net

Table 4: Anticancer Activity of 8-Hydroxyquinoline and 5,6,7,8-Tetrahydronaphthalene Derivatives

| Compound Class | Cancer Cell Line(s) | Key Finding |

|---|---|---|

| 8-Hydroxyquinoline derivatives | Hep3B, MDA231, T-47D, etc. | Significant in vitro cytotoxicity and in vivo tumor growth abolition. nih.gov |

| 5,6,7,8-Tetrahydronaphthalene derivatives | HepG-2 | Promising potency against liver cancer cells. researchgate.netresearchgate.net |

Neuroprotective Agents for Alzheimer's Disease (e.g., pyridine-based zinc(II) amide carboxylates)

Pyridine-based zinc(II) amide carboxylates have emerged as potential therapeutic agents for Alzheimer's disease. nih.govmdpi.com A key factor in the progression of Alzheimer's is believed to be a decreased level of the neurotransmitter acetylcholine. nih.gov Research has focused on synthesizing compounds that can inhibit the enzymes responsible for breaking down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Two novel amide-based zinc(II) complexes attached to a pyridine ring were synthesized and evaluated for their potential as anti-Alzheimer agents. nih.govnih.gov One of these complexes, AAZ8, showed potent inhibitory activity against both AChE and BChE. nih.gov This complex also demonstrated promising antioxidant potential, which is relevant as oxidative stress is another factor in the pathology of Alzheimer's disease. nih.govresearchgate.net Computational docking studies have also been used to understand the interactions between these compounds and their biological targets. nih.govresearchgate.net Zinc-based amide carboxylates are considered a preferred pharmacophore in this area of medicinal chemistry. acs.org

Table 5: Neuroprotective Potential of Pyridine-Based Zinc(II) Amide Carboxylates

| Compound | Biological Target | Activity |

|---|---|---|

| Pyridine-based zinc(II) amide carboxylate (AAZ8) | Acetylcholinesterase (AChE) | Potent inhibitory activity. nih.gov |

| Butyrylcholinesterase (BChE) | Potent inhibitory activity. nih.gov | |

| DPPH and ABTS free radicals | Promising antioxidant potential. nih.gov |

General Roles in Pharmaceutical Active Ingredients (e.g., NSAIDs, antibiotics)

The carboxylate group is a crucial functional group in a wide array of pharmaceutically active ingredients, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.

NSAIDs: Many NSAIDs are carboxylic acids. The carboxylate group is often essential for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The analgesic properties of the 8-piperazinylcaffeine carboxylate ionic liquids, which can be combined with NSAIDs, highlight the continued relevance of the carboxylate moiety in developing new pain management therapies. rsc.orgresearcher.life

Antibiotics: The carboxylate group is a key structural feature in several classes of antibiotics. For instance, β-lactam antibiotics, which include penicillins and cephalosporins, possess a carboxylate group that is critical to their antimicrobial activity. wikipedia.org Quinolone antibiotics, a major class of synthetic antibacterial agents, are derivatives of 1,4-dihydro-4-oxo-3-quinoline carboxylic acid. bayer.com The carboxylate group in these molecules is important for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, thereby preventing bacterial replication. bayer.com The development of new antibiotic candidates continues to leverage the properties of the carboxylate group.

Biosynthetic Pathways and Metabolic Significance (specifically for E8-related biological processes)

The designation "E8" is prominently associated with a specific gene and its protein product involved in the biosynthesis of ethylene, a plant hormone that regulates fruit ripening. The metabolic pathway leading to ethylene production involves a key carboxylate-containing intermediate, 1-aminocyclopropane-1-carboxylic acid (ACC). annualreviews.orgresearchgate.net

The biosynthesis of ethylene begins with the conversion of S-adenosyl-L-methionine (AdoMet) to ACC, a reaction catalyzed by the enzyme ACC synthase. researchgate.net ACC is then oxidized by ACC oxidase to form ethylene, carbon dioxide, and hydrogen cyanide. annualreviews.org The carboxyl group of ACC is the source of the liberated carbon dioxide. annualreviews.org The E8 gene product is believed to be involved in regulating ethylene biosynthesis, and its expression is associated with the climacteric ripening of fruits like tomatoes. ugent.be While the E8 protein has sequence homology to dioxygenases, its precise function in modulating ethylene levels is a subject of ongoing research. The metabolic significance of this pathway lies in its central role in controlling a critical aspect of plant development and senescence.

Table 6: Key Molecules in the E8-Related Ethylene Biosynthetic Pathway

| Molecule | Role |

|---|---|

| S-adenosyl-L-methionine (AdoMet) | Precursor molecule |

| 1-aminocyclopropane-1-carboxylic acid (ACC) | Key intermediate containing a carboxylate group |

Regulation of Ethylene Biosynthesis in Plants by E8 Gene/Protein

The E8 gene is a well-documented element in the regulation of ethylene biosynthesis, a critical process in the ripening of climacteric fruits such as tomatoes. ias.ac.infrontiersin.org The protein encoded by the E8 gene is homologous to the 2-oxoglutarate-dependent dioxygenase family of enzymes. ias.ac.in Notably, it shares a 34% amino acid sequence identity with 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO), the enzyme that catalyzes the final step in the ethylene biosynthesis pathway. ias.ac.in

Transcription of the E8 gene is activated at the onset of fruit ripening and is induced by ethylene. ias.ac.in However, the precise function of the E8 protein is not to promote ethylene synthesis but rather to act as a negative feedback regulator. nih.govnih.gov Studies involving the suppression of the E8 gene have demonstrated a significant increase in ethylene production in ripening tomato fruits. ias.ac.innih.govnih.gov For instance, reducing the E8 protein level through co-suppression led to an approximately 7-fold increase in ethylene, ACC, and ACC oxidase mRNA levels in the fruit. nih.gov Conversely, overexpression of the E8 protein in unripe fruit did not impact the level of ethylene evolution during ripening. nih.gov This suggests that the product of the reaction catalyzed by the E8 protein is involved in a feedback loop that controls ethylene biosynthesis during the ripening process. nih.gov

The regulation of the E8 gene itself is complex, involving distinct DNA sequences for ethylene-regulated transcription, organ specificity, and ethylene-independent ripening-related transcription. oup.com An ethylene-responsive element (ERE) has been identified in the promoter region of the E8 gene, which is crucial for its stimulation by ethylene. oup.com

| Gene/Protein | Function | Effect of Suppression | Key Findings |

| E8 Gene | Encodes the E8 protein, involved in ethylene biosynthesis regulation and α-tomatine detoxification. ias.ac.inresearchgate.net | Increased ethylene production during fruit ripening. ias.ac.innih.gov | Transcription is induced by ethylene and during ripening. ias.ac.in |

| E8 Protein | Acts as a negative feedback regulator of ethylene biosynthesis; functions as a C-27 hydroxylase. nih.govresearchgate.net | Elevated levels of ethylene, ACC, and ACC oxidase mRNA. nih.gov | Homologous to ACC oxidase and other 2-oxoglutarate-dependent dioxygenases. ias.ac.in |

| ACC Oxidase | Catalyzes the final step in ethylene biosynthesis. ias.ac.in | Reduced ethylene production. nih.gov | Shares sequence homology with the E8 protein. ias.ac.in |

Tryptophan Metabolism Leading to Quinoline Carboxylic Acids (e.g., 8-hydroxyquinoline-2-carboxylic acid)

The metabolism of the essential amino acid tryptophan is a crucial biochemical pathway that gives rise to a variety of bioactive molecules, including quinoline carboxylic acids. wikipedia.orgmdpi.com A primary route for tryptophan catabolism is the kynurenine pathway, which is responsible for degrading approximately 90-95% of dietary tryptophan. nih.govnih.gov This pathway is not only essential for producing the coenzyme nicotinamide adenine dinucleotide (NAD+) but also generates several neuroactive and immunomodulatory intermediates. wikipedia.orgnih.govresearchgate.net

The synthesis of quinoline carboxylic acids, such as quinolinic acid and 8-hydroxyquinoline-2-carboxylic acid (8-HQA), originates from tryptophan. wikipedia.orgnih.govrsc.org The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govfrontiersin.org N-formylkynurenine is subsequently hydrolyzed to form kynurenine. nih.gov

From kynurenine, the pathway branches. One branch leads to the formation of 3-hydroxykynurenine through the action of kynurenine monooxygenase. nih.govresearchgate.net This intermediate, 3-hydroxykynurenine, is a direct precursor for the biosynthesis of 8-HQA. nih.govrsc.orgresearchgate.net The pathway continues through the formation of 3-hydroxyanthranilic acid, which can then be converted to quinolinic acid. nih.govnih.gov The production of 8-HQA from tryptophan via kynurenine and 3-hydroxykynurenine has been identified in the larvae of certain lepidopteran species, where it is thought to act as an iron chelator to manage the gut microbiome. nih.govrsc.orgresearchgate.net

| Precursor/Intermediate | Enzyme(s) | Product(s) | Pathway |

| Tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | N-formylkynurenine | Kynurenine Pathway nih.govfrontiersin.org |

| N-formylkynurenine | Kynurenine formamidase | Kynurenine | Kynurenine Pathway nih.govresearchgate.net |

| Kynurenine | Kynurenine monooxygenase (KMO) | 3-Hydroxykynurenine | Kynurenine Pathway nih.govresearchgate.net |

| 3-Hydroxykynurenine | (Multiple steps) | 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), Xanthurenic acid | Kynurenine Pathway rsc.orgresearchgate.net |

| 3-Hydroxyanthranilic acid | (Enzymatic/Non-enzymatic) | Quinolinic acid | Kynurenine Pathway nih.gov |

Carboxylate Functionalities in Cellular Metabolism (e.g., Krebs Cycle)

Carboxylate functionalities are central to cellular metabolism, playing indispensable roles in energy production, biosynthesis, and cellular regulation. nih.govresearchgate.net Their importance is prominently illustrated by the Krebs cycle, also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle, which is a fundamental metabolic pathway in all aerobic organisms. allen.innews-medical.nettaylorandfrancis.com

The Krebs cycle is a series of enzyme-catalyzed chemical reactions that occur in the mitochondrial matrix. allen.in It begins when a two-carbon acetyl group (from acetyl-CoA) condenses with the four-carbon compound oxaloacetate to form the six-carbon tricarboxylic acid, citrate. wikipedia.orgnih.gov This initial step gives the cycle its name, as citrate possesses three carboxyl groups. allen.in

Throughout the cycle, a series of dicarboxylic and tricarboxylic acids serve as intermediates. These include isocitrate, α-ketoglutarate, succinate, fumarate, and malate, all of which are carboxylates. quora.compnas.org The cycle involves a series of oxidation, dehydration, hydration, and decarboxylation reactions. news-medical.net In two key steps, the carboxyl groups are removed as carbon dioxide (CO2). wikipedia.org These decarboxylation steps, along with oxidation reactions, lead to the generation of the reduced coenzymes NADH and FADH2, which are the primary energy carriers that subsequently fuel ATP production through oxidative phosphorylation. allen.inwikipedia.org

Beyond its role in catabolism and energy production, the Krebs cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism. Its carboxylate intermediates serve as essential precursors for the biosynthesis of other vital molecules, including amino acids, fatty acids, and porphyrins. wikipedia.orgnih.govontosight.ai The transport of these carboxylates across the mitochondrial membrane is crucial for linking mitochondrial metabolism with cytosolic biosynthetic pathways. researchgate.net For example, citrate is exported from the mitochondria to the cytosol, where it is cleaved to provide acetyl-CoA for fatty acid synthesis. researchgate.net

| Krebs Cycle Intermediate | Number of Carboxyl Groups | Key Role |

| Citrate | 3 | First intermediate formed; exported for fatty acid synthesis. allen.inresearchgate.net |

| Isocitrate | 3 | Isomer of citrate; undergoes the first oxidation and decarboxylation. news-medical.netquora.com |

| α-Ketoglutarate | 2 | Product of the first decarboxylation; precursor for amino acid synthesis. news-medical.netwikipedia.org |

| Succinate | 2 | Formed from succinyl-CoA; donates electrons to the electron transport chain. quora.com |

| Fumarate | 2 | Formed by the oxidation of succinate. quora.com |

| Malate | 2 | Formed by the hydration of fumarate; oxidized to regenerate oxaloacetate. quora.com |

| Oxaloacetate | 2 | Reacts with acetyl-CoA to start the cycle; precursor for amino acid synthesis. allen.inwikipedia.org |

Role of E8 Side Chain Carboxylate in Natural Product Selection and Export (e.g., Microcin J25)

The carboxylate group of a specific glutamic acid residue plays a pivotal structural and functional role in the formation of the unique "lasso" structure of Microcin J25 (MccJ25). acs.orgnih.gov MccJ25 is a 21-amino-acid peptide natural product with potent antibacterial activity, produced by Escherichia coli. acs.org

The defining feature of MccJ25 is its threaded lasso configuration. acs.org This structure arises from the formation of an isopeptide bond between the N-terminal amino group of the first residue, Glycine 1 (Gly1), and the γ-carboxylate group of the side chain of the eighth residue, Glutamate 8 (Glu8). acs.orgnih.govnih.gov This cyclization creates an 8-residue macrolactam ring through which the C-terminal portion of the peptide (residues 9-21) is threaded and trapped. acs.orgnih.gov The stability of this threaded structure is further reinforced by bulky amino acid residues, Phe19 and Tyr20, which act as stoppers, preventing the tail from unthreading. acs.org

The formation of this critical Gly1-Glu8 isopeptide bond is a key step in the biosynthesis of MccJ25. acs.org The precursor peptide, McjA, is processed by the maturation enzyme McjC. acs.orgnih.gov It is hypothesized that the side-chain carboxylate of Glu8 is first adenylated to form an active ester, making it susceptible to nucleophilic attack by the N-terminal amine of Gly1. acs.orgnih.gov The precise positioning and orientation of the Glu8 side-chain carboxylate within the active site of the McjC enzyme are paramount for this biosynthetic mechanism to occur efficiently. acs.org This unique carboxylate-mediated cyclization is essential for the natural product's stability and its ability to inhibit bacterial RNA polymerase, which is the basis of its antibiotic activity. nih.gov

| Compound | Key Residues | Bond Type | Structural Feature | Function of Carboxylate |

| Microcin J25 (MccJ25) | Glycine 1 (Gly1), Glutamate 8 (Glu8) | Isopeptide bond | 8-residue macrolactam ring with a threaded C-terminal tail (Lasso structure). acs.orgnih.gov | The side-chain carboxylate of Glu8 forms a covalent bond with the N-terminal amine of Gly1, creating the cyclic structure. acs.orgnih.gov |

| McjA (Precursor Peptide) | Gly1, Glu8 | (No bond initially) | Linear peptide chain. acs.org | The Glu8 carboxylate is the site of activation (adenylation) and subsequent cyclization. acs.orgnih.gov |

Advanced Research Applications of E-8-carboxylate Systems

Materials Science and Engineering

In the realm of materials science, carboxylate systems are foundational in creating novel materials with enhanced functionalities. Their ability to bridge metal centers facilitates the formation of extended structures like metal-organic frameworks and coordination polymers, while their reactivity is harnessed in the development of sensitive photoresists and functionalized biomaterials.

Photoresists for Advanced Lithography (e.g., organoantimony resists)

Organometallic carboxylate compounds are at the forefront of research into new photoresists for extreme ultraviolet (EUV) lithography, a critical technology for manufacturing next-generation semiconductor devices. lib4ri.ch Organoantimony carboxylate complexes, with the general structure R₃Sb(O₂CR')₂, have shown particular promise. spiedigitallibrary.orgresearchgate.net These materials can function as either negative-tone or positive-tone resists. In negative-tone systems, exposure to EUV light induces polymerization of olefin groups within the carboxylate ligands, rendering the exposed regions insoluble. albany.edu

Conversely, positive-tone imaging is achieved through photochemical cleavage reactions. spiedigitallibrary.org Mechanistic studies on complexes like R₃Sb(O₂CR')₂ have shown that irradiation with EUV light or electron beams leads to the release of volatile photoproducts, including carbon dioxide and fragments of the organic (R and R') groups. spiedigitallibrary.orgresearchgate.net The specific ligand used plays a crucial role; for instance, the styrene carboxylate ligand (⁻O₂CC₆H₄CH=CH₂) has been found to be particularly effective for positive-tone patterning. spiedigitallibrary.orggoogle.com The substitution of heteroatoms (such as bromine or iodine) into the carboxylate ligand can significantly enhance reactivity and improve dissolution contrast. researchgate.netresearchgate.net Research has also explored other organometallic carboxylates, including tin-based systems, which have demonstrated the ability to pattern dense lines with exceptionally low line edge roughness (LER). lib4ri.ch

| Resist Compound | Resist Type | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| (C₆H₅CH₂)₂Sn(O₂CCH=CH₂)₂ | Negative-Tone | High photospeed (5 mJ/cm²) but with higher LER. | lib4ri.ch |

| (C₆H₅CH₂)₂Sn(O₂CC(CH₃)=CH₂)₂ | Negative-Tone | High photospeed (27 mJ/cm²) but with higher LER. | lib4ri.ch |

| (C₆H₅CH₂)₂Sn(O₂CC(CH₃)₃)₂ | Positive-Tone | Excellent LER (1.4 nm) at 22 nm half-pitch, but poor sensitivity (600 mJ/cm²). | lib4ri.ch |

| (C₆H₅CH₂)₂Sn(O₂CC₆H₅)₂ | Positive-Tone | Excellent LER (1.1 nm) at 35 nm half-pitch, but poor sensitivity (600 mJ/cm²). | lib4ri.ch |

| (C₆H₅)₃Sb(O₂CCH₂I)₂ | Positive-Tone | Addition of iodine greatly improves dissolution contrast. | researchgate.net |

Design of Metal-Organic Frameworks and Coordination Polymers

Carboxylate-based organic molecules are fundamental building blocks in the design of metal-organic frameworks (MOFs) and coordination polymers (CPs). wikipedia.org These crystalline materials are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers), with carboxylate groups being one of the most common functionalities used to connect to the metal centers. wikipedia.orgresearchgate.net The use of multicarboxylate linkers (molecules with three or more carboxylate groups) is a key strategy for creating stable MOFs with diverse structures and pore environments. researchgate.net

The combination of metal ions with carboxylate linkers can produce a vast array of structures, from one-dimensional chains to complex three-dimensional frameworks. wikipedia.orgmdpi.com Prototypical examples like MOF-5, which consists of Zn₄O clusters connected by terephthalate (a dicarboxylate), demonstrated the potential for creating materials with exceptionally high surface areas. wikipedia.org The choice of the carboxylate linker, including its length, geometry, and rigidity, allows for precise control over the resulting framework's topology, porosity, and chemical functionality. researchgate.netresearchgate.net For instance, flexible aliphatic carboxylate ligands can lead to MOFs with low melting temperatures, enabling the formation of MOF glasses. researchgate.net

Luminescent metal-organic frameworks (LMOFs), particularly those built with d¹⁰ metal ions like Zn(II) or Cd(II) and π-conjugated carboxylate linkers, are highly promising for use as chemical sensors. frontiersin.orgscientificarchives.com These materials can exhibit strong, ligand-based luminescence. scientificarchives.com The porous and functional nature of LMOFs allows them to interact with specific analytes, leading to a detectable change in their fluorescent properties, most commonly through luminescence quenching. frontiersin.orgscientificarchives.com

Carboxylate-based LMOFs have been successfully employed to detect a variety of environmental pollutants with high sensitivity and selectivity. acs.orgresearchgate.net Examples include sensing heavy metal ions, anions like fluoride, and small organic molecules such as nitroaromatics, formaldehyde, and acetone. frontiersin.orgacs.org The design of the framework, including the specific choice of the carboxylate linker and metal node, is crucial for tuning the sensor's selectivity towards a target pollutant. frontiersin.orgacs.org For instance, a Zn-MOF constructed with benzene-1,3-dicarboxylic acid demonstrated sensitive quenching detection of nitroaromatic compounds. frontiersin.org Similarly, lanthanide-based MOFs using mixed carboxylate ligands have shown a high-sensitivity sensing function for fluoride ions. acs.org

The structural and chemical tunability of carboxylate-based MOFs and CPs makes them excellent candidates for heterogeneous catalysis. ua.es The framework can provide isolated, well-defined active sites within its pores. A MOF based on copper and a carboxylate-imidazole ligand, [Cu(bcmim)₂], has proven to be an efficient and robust catalyst for the oxidative amidation of carboxylic acids. ua.es Alkali metal carboxylates have also been identified as simple and effective catalysts for the ring-opening polymerization of cyclic esters, offering an alternative to traditional metal-based catalysts. researchgate.net

Beyond MOFs, discrete metal carboxylate complexes are also important in homogeneous catalysis. shepchem.comnih.gov Cationic mononuclear ruthenium carboxylates, for example, act as catalyst prototypes for the hydrogenation of carboxylic acids. nih.gov In this system, the substrate-derived carboxylate ligand plays an active role in the catalytic cycle. nih.gov Furthermore, cooperative catalyst systems, such as one based on an iron(III) benzoate complex, have been developed for industrially significant reactions like the ring-opening of epoxides by carboxylic acids. rsc.org These systems can offer improved activity and more environmentally benign profiles compared to traditional catalysts. rsc.org

The high porosity, large surface area, and tunable pore size of carboxylate-based MOFs make them ideal platforms for drug delivery and storage. acs.orgrsc.org Drugs can be loaded into the pores of the MOF through methods like impregnation or in-situ encapsulation during the framework's synthesis. nih.gov The MOF then acts as a protective carrier, capable of releasing the drug under specific conditions. nih.gov

A significant portion of MOFs developed for drug delivery utilize carboxylate linkers. rsc.org Zeolitic imidazolate framework-8 (ZIF-8), while primarily using imidazolate linkers, is often modified with carboxylate-containing molecules like hyaluronic acid to enhance its functionality for drug delivery. nih.govmdpi.com The inherent pH-sensitivity of many MOFs, including ZIF-8, is a key advantage; they can remain stable at physiological pH but decompose in the acidic environment of tumor tissues or specific cellular compartments, triggering the release of the encapsulated drug. nih.govnih.gov Large-pore iron-carboxylate MOFs, such as the MIL series, have demonstrated unprecedented loading capacities for drugs like ibuprofen, with a controlled release over several days in simulated body fluid. acs.org

Catalytic Systems

Octacalcium Phosphate with Incorporated Carboxylate Ions (OCPC)

Octacalcium phosphate (OCP) is a unique calcium phosphate compound due to its ability to incorporate carboxylate ions into its crystal lattice, forming a material known as OCP-carboxylate (OCPC). tandfonline.comnih.gov OCP has a layered crystal structure composed of apatitic layers and hydrated layers. researchgate.net The hydrogen phosphate ions (HPO₄²⁻) in the hydrated layers can be substituted by carboxylate ions, particularly dicarboxylate ions. nih.govresearchgate.net This incorporation represents a molecular-level modification of the OCP crystal, imparting various functions to the material. tandfonline.comnih.gov